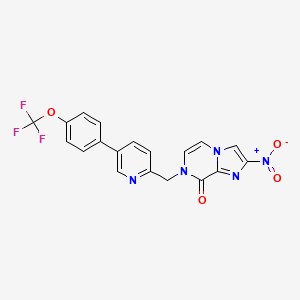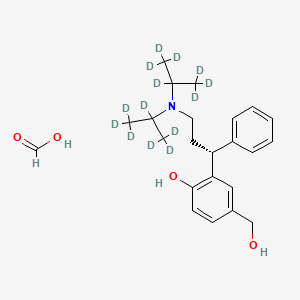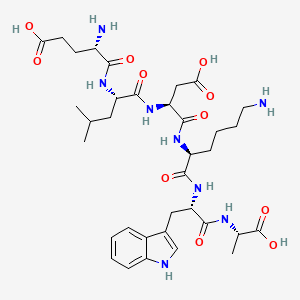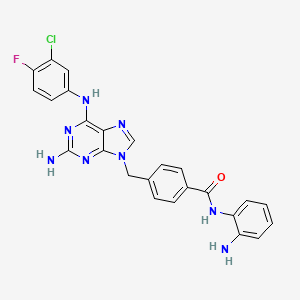
Glycine, N-(aminoiminomethyl)-N-methyl-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-(aminoiminomethyl)-N-methyl-13C is a derivative of glycine, the simplest amino acid. This compound is characterized by the presence of a 13C isotope, which makes it useful in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. Glycine itself is a non-essential amino acid that plays a crucial role in the synthesis of proteins and other important biomolecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(aminoiminomethyl)-N-methyl-13C typically involves the incorporation of a 13C isotope into the glycine molecule. One common method is the reaction of glycine with a 13C-labeled methylating agent under controlled conditions. This process requires precise temperature and pH control to ensure the successful incorporation of the 13C isotope.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using advanced chemical reactors. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. The final product is then purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Glycine, N-(aminoiminomethyl)-N-methyl-13C undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler compounds.
Substitution: The amino and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Glycine, N-(aminoiminomethyl)-N-methyl-13C has a wide range of scientific research applications:
Chemistry: It is used as a tracer in isotope labeling studies to track chemical reactions and metabolic pathways.
Biology: The compound is employed in studies of protein synthesis and enzyme activity, providing insights into cellular processes.
Medicine: It is used in medical research to study metabolic disorders and develop diagnostic tools.
Industry: The compound is utilized in the production of pharmaceuticals and other chemical products, where its unique properties are leveraged for specific applications.
Wirkmechanismus
The mechanism of action of Glycine, N-(aminoiminomethyl)-N-methyl-13C involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in protein synthesis and other metabolic processes. The 13C isotope allows researchers to trace the compound’s movement and transformation within cells, providing valuable information about its role and effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycine: The parent compound, which lacks the 13C isotope.
N-Methylglycine: A derivative of glycine with a methyl group but without the 13C isotope.
Guanidinoacetic acid: Another derivative of glycine with different functional groups.
Uniqueness
Glycine, N-(aminoiminomethyl)-N-methyl-13C is unique due to the presence of the 13C isotope, which makes it particularly valuable for isotope labeling studies. This allows for precise tracking and analysis of its behavior in various chemical and biological systems, providing insights that are not possible with non-labeled compounds.
Eigenschaften
Molekularformel |
C4H9N3O2 |
|---|---|
Molekulargewicht |
132.13 g/mol |
IUPAC-Name |
2-[(C-aminocarbonimidoyl)-methylamino]acetic acid |
InChI |
InChI=1S/C4H9N3O2/c1-7(4(5)6)2-3(8)9/h2H2,1H3,(H3,5,6)(H,8,9)/i4+1 |
InChI-Schlüssel |
CVSVTCORWBXHQV-AZXPZELESA-N |
Isomerische SMILES |
CN(CC(=O)O)[13C](=N)N |
Kanonische SMILES |
CN(CC(=O)O)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R,2R,19R,20R,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12404854.png)



![2-Tert-butoxy-2-[4-(3,4-dimethylphenyl)-3-(methanesulfonamido)-2,5-dimethyl-6-(5-methylchroman-6-yl)phenyl]acetic acid](/img/structure/B12404872.png)









